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An In-depth Technical Guide on the Solubility and Polarity of Carbamic Acid

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Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of **carbamic acid**, with a specific focus on its polarity and solubility. **Carbamic acid** (CH₃NO₂), the simplest amino acid, is a molecule of significant interest in both biological and industrial chemistry. However, its inherent instability under standard conditions presents unique challenges for its empirical study.[1][2] This document synthesizes data from computational studies and specialized experimental protocols to provide researchers, scientists, and drug development professionals with a detailed understanding of its behavior. We explore its molecular structure, factors governing its solubility in aqueous and organic media, and its transient nature. Furthermore, this guide details the experimental and computational methodologies used to characterize this elusive compound and distinguishes its properties from those of its stable and widely used derivatives, the carbamates.

Introduction to Carbamic Acid

Carbamic acid (aminoformic acid) is a planar molecule featuring a carboxyl group attached directly to an amino group.[3] This unique structure makes it a fundamental building block in biochemistry, notably as a transient intermediate in processes like the urea cycle and CO₂ transport via carbaminohemoglobin.[3] Despite its importance, carbamic acid is highly unstable at room temperature, readily decomposing into ammonia (NH₃) and carbon dioxide (CO₂) at temperatures above 250 K (-23 °C).[3] Consequently, it has not been isolated as a pure, stable substance under standard laboratory conditions.[4] Much of our understanding is derived from low-temperature spectroscopic studies, in situ analyses in specific solvents, and advanced computational modeling.

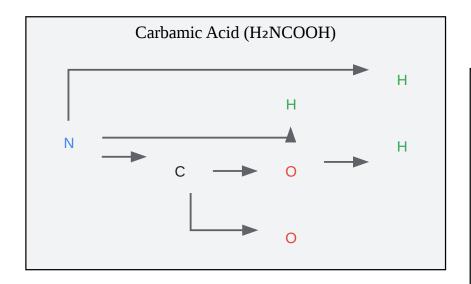


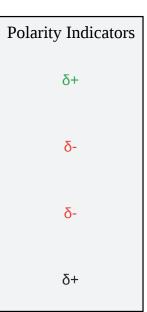
Molecular Polarity

The polarity of **carbamic acid** is a direct consequence of its molecular structure, which incorporates highly polar functional groups. This polarity governs its intermolecular interactions and is a primary determinant of its solubility.

Structural Features and Dipole Moment

Carbamic acid contains an amine (-NH₂) group and a carboxyl (-COOH) group. The significant differences in electronegativity between oxygen, nitrogen, carbon, and hydrogen atoms result in polar covalent bonds (C=O, C-O, O-H, N-H). The presence of lone pairs on the oxygen and nitrogen atoms further contributes to the molecule's charge distribution. The vector sum of these bond dipoles results in a substantial net molecular dipole moment, rendering the molecule highly polar.[5][6] This polarity facilitates strong intermolecular interactions, particularly hydrogen bonding. Carbamic acid can act as both a hydrogen bond donor (via its -NH₂ and -OH groups) and a hydrogen bond acceptor (via its carbonyl oxygen).[4][5][6]





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Caption: Structure of **carbamic acid** highlighting polar bonds.



Quantitative Polarity Metrics

Computational chemistry provides key quantitative insights into the polarity of **carbamic acid**. These metrics are crucial for predicting its behavior in different environments, particularly in drug design and formulation.

Property	Value	Source
Molecular Weight	61.04 g/mol	[1]
Topological Polar Surface Area (TPSA)	63.3 Ų	[4]
XLogP3	-0.8	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]

Table 1: Computed Physicochemical and Polarity Properties of Carbamic Acid.

The negative LogP value indicates that **carbamic acid** is hydrophilic, favoring partitioning into aqueous phases over lipid phases. The high TPSA value is consistent with a polar molecule capable of forming multiple hydrogen bonds, suggesting good potential for membrane permeability if the molecule were stable.

Solubility Profile

The solubility of **carbamic acid** is intrinsically linked to its high polarity. While its instability prevents direct measurement of solubility under standard conditions, its behavior has been characterized in various solvent systems through in situ studies.

Aqueous Solubility

Carbamic acid is predicted to be highly soluble in water.[1][7] Its ability to form strong hydrogen bonds with water molecules, acting as both a donor and acceptor, facilitates its dissolution. The predicted aqueous solubility is exceptionally high. Factors that influence its solubility include:



- Temperature: For most organic acids, solubility in water increases with temperature.[1]
 However, for carbamic acid, increasing temperature drastically accelerates its decomposition into ammonia and carbon dioxide, making this relationship complex.[3]
- pH: As an acid, changes in pH will affect the ionization state of carbamic acid, thereby influencing its solubility.[1]

Parameter	Predicted Value	Source
Water Solubility	379 g/L	[8]
logS (Aqueous Solubility)	0.79	[8]

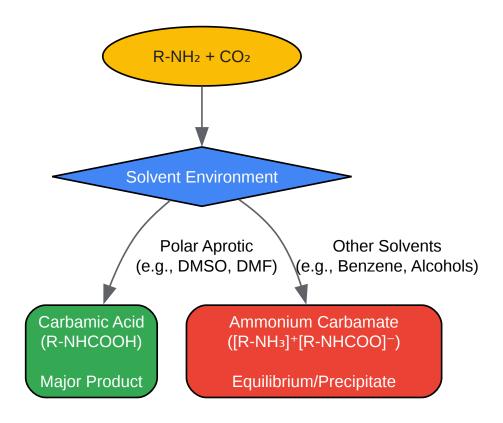
Table 2: Predicted Aqueous Solubility of **Carbamic Acid**.

Solubility in Organic Solvents

The formation and stability of **carbamic acid** from amines and carbon dioxide are highly solvent-dependent. Studies using in situ NMR and IR spectroscopy have shown that **carbamic acid** is formed completely and preferentially in polar aprotic solvents.[9][10]

- Polar Aprotic Solvents (e.g., DMSO, DMF, Pyridine): In these solvents, bubbling CO₂ through
 a solution of a primary or secondary amine leads to the complete conversion to the
 corresponding carbamic acid.[10] The solvent molecules stabilize the carbamic acid
 structure, preventing the proton transfer that would lead to the formation of an ammonium
 carbamate salt.[10]
- Less Polar or Protic Solvents: In solvents like benzene, chloroform, or alcohols, an
 equilibrium often exists between the free amine, carbamic acid, and the corresponding
 ammonium carbamate salt.[9][10] In many cases, the ammonium carbamate precipitates out
 of solution.[10]





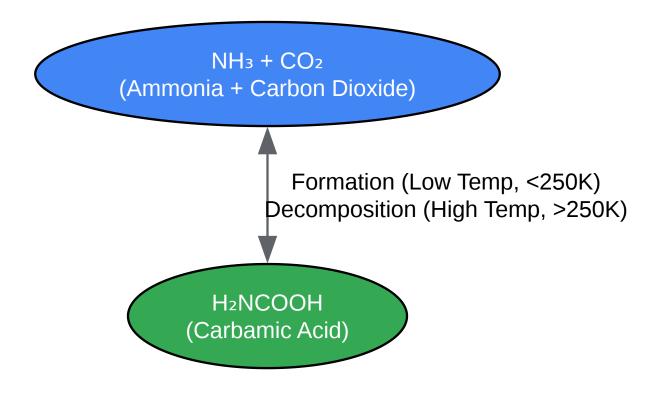
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Caption: Solvent-dependent products of the amine-CO₂ reaction.

Stability and Decomposition

The primary challenge in studying **carbamic acid** is its thermal instability. It exists in equilibrium with its precursors, ammonia and carbon dioxide, and this equilibrium is highly sensitive to temperature.





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Caption: Reversible formation and decomposition of **carbamic acid**.

At very low temperatures, such as those simulating interstellar ice conditions, **carbamic acid** can be formed and remains stable.[3][11] In the solid state, it is believed to form stable dimers through hydrogen bonding between the carboxyl groups of two molecules, which can persist up to 290 K.[3][11] Its salt, ammonium carbamate, is also more stable than the free acid.

Experimental and Computational Protocols

Given its instability, the properties of **carbamic acid** are primarily elucidated through specialized experimental techniques and computational modeling.

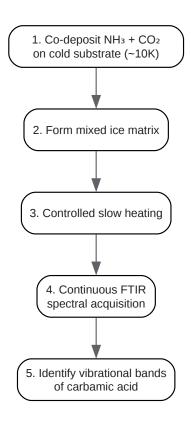
Experimental Protocol: Low-Temperature FTIR Spectroscopy

This method is used to synthesize and identify **carbamic acid** in interstellar ice analogues.

 Sample Preparation: A substrate is cooled to cryogenic temperatures (~10-20 K) within a high-vacuum chamber.



- Deposition: Gaseous ammonia (NH₃) and carbon dioxide (¹²CO₂ or ¹³CO₂) are co-deposited onto the cold substrate to form a mixed ice.
- Thermal Processing: The ice is slowly heated at a controlled rate (e.g., 1-2 K/min).
- In Situ Analysis: Fourier Transform Infrared (FTIR) spectra are recorded continuously throughout the heating process.
- Data Interpretation: The appearance and disappearance of specific vibrational bands are monitored. The formation of carbamic acid is identified by its characteristic C=O stretching and other vibrational modes, which can be confirmed by isotopic shifts when using ¹³CO₂.
 [11] This technique allows for the determination of the temperature range for its formation (~240 K).[11]



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Caption: Workflow for low-temperature FTIR analysis.

Experimental Protocol: In Situ NMR Analysis in Organic Solvents



This protocol is used to study the reaction of amines with CO₂ in real-time within a liquid phase.

- Sample Preparation: A solution of a primary or secondary amine in a deuterated polar aprotic solvent (e.g., DMSO-d₆) is prepared in an NMR tube.
- Reaction Initiation: Carbon dioxide gas is bubbled directly through the solution in the NMR tube.
- Spectroscopic Measurement: ¹H and ¹³C NMR spectra are acquired immediately after CO₂ introduction. Advanced techniques like HMBC can be used to confirm structural assignments.
- Analysis: The disappearance of amine signals and the appearance of new signals
 corresponding to the carbamic acid product are monitored. The chemical shift of the newly
 formed carbonyl carbon (~157-160 ppm) is a key indicator.[9][10] This method confirms the
 quantitative conversion to carbamic acid in suitable solvents.[10]

Computational Protocols

Quantum chemical calculations are indispensable for studying **carbamic acid**.

- Methodology Selection: High-level ab initio methods like Coupled Cluster (CC) theory or Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-311++G**) are chosen.
 [12]
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. Recent studies suggest a non-planar structure is most stable.[13]
- Property Calculation: Once the geometry is optimized, various properties can be calculated, including:
 - Energetics: Stability relative to its precursors, dimerization energy.
 - Spectroscopic Properties: Vibrational frequencies (to compare with experimental IR spectra), rotational constants.
 - Electronic Properties: Dipole moment, atomic charges, and electrostatic potential to analyze polarity.



 Solvation Effects: Solvation models (e.g., IEF-PCM) are used to predict pKa values and stability in different solvents.[12]

Relevance to Drug Development

While **carbamic acid** itself is too unstable for therapeutic use, its stable derivatives—carbamates (R-O-C(=O)NR'R")—are a cornerstone of modern medicinal chemistry.[5][14] The carbamate group serves as a key structural motif in numerous approved drugs.[15][16]

- Prodrugs: The carbamate linkage is frequently used to create prodrugs. It can mask a polar amine or hydroxyl group, improving lipid solubility and membrane permeability.[5] Once in the body, the carbamate is enzymatically cleaved (e.g., by esterases) to release the active drug and **carbamic acid**, which then harmlessly decomposes to CO₂ and an amine.[5][17]
- Peptide Bond Isostere: Due to its structural similarity to the peptide bond but with enhanced stability against proteolysis, the carbamate group is often used as a peptide bond surrogate in drug design.[16]
- Improved Physicochemical Properties: Incorporating a carbamate moiety can modulate a drug's solubility, stability, and pharmacokinetic profile.[5][17]

Conclusion

Carbamic acid is a molecule defined by a fundamental dichotomy: its central role as a chemical intermediate and its profound instability under ordinary conditions. Its high polarity, stemming from its amine and carboxyl groups, predicts excellent aqueous solubility. However, its rapid decomposition above 250 K necessitates the use of specialized low-temperature spectroscopy, in situ analysis in stabilizing solvents, and powerful computational methods for its characterization. For professionals in drug development, while carbamic acid itself is not a viable agent, a deep understanding of its properties is essential for rationally designing and utilizing its stable and therapeutically vital carbamate derivatives.

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